N-(4,4-difluorocyclohexyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-(4,4-difluorocyclohexyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a difluorocyclohexyl group, a methoxy group, and a pyrazole ring, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4-difluorocyclohexyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions to form the pyrazole ring.
Introduction of the difluorocyclohexyl group: The difluorocyclohexyl group can be introduced through a nucleophilic substitution reaction using a difluorocyclohexyl halide and a suitable nucleophile.
Methoxylation: The methoxy group can be introduced via a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an amine or ammonia under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce production costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4,4-difluorocyclohexyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: As a potential modulator of biological pathways, particularly those involving potassium channels.
Medicine: Investigated for its potential therapeutic effects in treating diseases and disorders associated with potassium channel dysfunction.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4,4-difluorocyclohexyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as potassium channels. By modulating the activity of these channels, the compound can influence various physiological processes, including neuronal signaling and muscle contraction. The exact pathways and molecular targets involved may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(4,4-difluorocyclohexyl)-2-(3-methyl-1H-pyrazol-1-yl)-6-morpholinopyrimidin-4-amine
- N-(4,4-difluorocyclohexyl)-N-methyl-4-oxepanecarboxamide
- N-(4,4-difluorocyclohexyl)-4-{3-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazol-4-yl}pyrimidin-2-amine
Uniqueness
N-(4,4-difluorocyclohexyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluorocyclohexyl group, methoxy group, and pyrazole ring contribute to its potential as a modulator of potassium channels and its versatility in various chemical reactions.
Properties
IUPAC Name |
N-(4,4-difluorocyclohexyl)-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2N3O2/c1-17-7-9(11(16-17)19-2)10(18)15-8-3-5-12(13,14)6-4-8/h7-8H,3-6H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYAIRBWANVFLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2CCC(CC2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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